molecular formula C21H22N2O5S B013944 Zinquin ethyl ester CAS No. 181530-09-6

Zinquin ethyl ester

Cat. No. B013944
M. Wt: 414.5 g/mol
InChI Key: KCASTCXJTDRDFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Zinquin ethyl ester involves the reaction of 6-methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline with ethyl bromoacetate, leading to the formation of ethyl [2-methyl-8-(p-tolylsulfonylamino)-6-quinolyloxy]acetate. The synthesis process showcases the specificity of the reactions involved in producing zinc(II)-specific fluorophores. Depending on the reaction conditions, this process can yield either the expected phenol or a mixture of the phenol and the corresponding 5-bromo derivative, highlighting the complexity and precision required in synthesizing such specific probes (Mahadevan et al., 1996).

Molecular Structure Analysis

Zinquin ethyl ester and its analogues demonstrate a significant shift in their UV/vis spectra upon forming complexes with zinc(II), indicating a bathochromic shift that signifies the formation of a fluorescent complex. The crystal structures of ethyl [5-ethoxycarbonylmethyl-2-methyl-8-(p-tolylsulfonylamino)-6-quinolyloxy]acetate and its acid form have been elucidated, offering insights into the molecular interactions that enable specific binding to zinc(II) ions. These structural analyses are crucial for understanding how zinquin ethyl ester functions as a fluorescent probe for zinc(II) (Mahadevan et al., 1996).

Chemical Reactions and Properties

Zinquin ethyl ester's reactivity with zinc-proteome has been extensively studied, revealing that it forms adducts with Zn-proteins and can undergo ligand substitution, which is essential for its function as a zinc(II) sensor. This reactivity pattern across mammalian cell and tissue types indicates that zinquin ethyl ester interacts with micromolar concentrations of Zn(2+) bound as Zn-proteins, forming predominant ZQ-Zn-protein adducts characterized by a distinct fluorescence emission spectrum (Nowakowski & Petering, 2011).

Physical Properties Analysis

The fluorescent properties of zinquin ethyl ester and its derivatives in the absence and presence of zinc(II) highlight the compound's ability to form complexes with zinc(II), resulting in a bathochromic shift in their UV/vis spectra. This shift and the resulting fluorescence enhancement upon zinc(II) binding are crucial for its application as a zinc(II) sensor in biological studies. The analogues with isobutenyl and isobutyl side chains at the 2-position, for example, form fluorescent complexes with zinc(II), exhibiting stronger fluorescence than the parent compound, which is essential for detecting and visualizing zinc(II) in biological systems (Kimber et al., 2000).

Chemical Properties Analysis

The coordination and fluorescence of zinquin ethyl ester in ternary Zn2+ complexes have been studied, revealing the compound's specificity and selectivity for zinc(II) ions. Potentiometric studies of its coordination in Zn2+ ternary complexes demonstrate the formation of these complexes and the variation in fluorescence quantum yield as the coordination environment changes. This specificity and selectivity for zinc(II) over other metal ions are crucial for its application as an intracellular Zn2+ probe, allowing for the accurate detection and quantification of labile zinc in living cells (Hendrickson et al., 2003).

Scientific Research Applications

Zinquin ethyl ester is a membrane-permeable fluorophore . It’s used to detect zinc in cells by UV fluorescence . Here are some of its applications:

  • Diagnostic Assay Manufacturing

    • Zinquin ethyl ester is used in diagnostic assay manufacturing . It’s used to detect zinc in cells by UV fluorescence . The ester is excited at 368nm and emits at 490nm .
  • Hematology

    • In the field of hematology, Zinquin ethyl ester is used to monitor the change in intracellular concentrations of Zn2+ in thymocytes .
  • Histology

    • Zinquin ethyl ester is also used in histology . It’s used to detect zinc in cells by UV fluorescence .
  • Apoptosis Suppression

    • Zinquin ethyl ester has been used to monitor intracellular zinc fluxes associated with apoptosis .
  • Neural Activities

    • Zinquin ethyl ester is believed to be involved in many neural activities . It’s used to detect zinc in cells by UV fluorescence .
  • Intracellular Zinc Concentration Monitoring

    • Zinquin ethyl ester is used to monitor the change in intracellular concentrations of Zn2+ . It’s used to detect zinc in cells by UV fluorescence .

Safety And Hazards


Zinquin ethyl ester is generally considered safe for laboratory use. However, always follow proper handling procedures and safety precautions when working with any chemical compound.


Future Directions


Future research could explore Zinquin ethyl ester’s applications in live cell imaging , its behavior in different cellular contexts, and its potential for studying zinc-related processes.


properties

IUPAC Name

ethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-4-27-20(24)13-28-17-11-16-8-7-15(3)22-21(16)19(12-17)23-29(25,26)18-9-5-14(2)6-10-18/h5-12,23H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCASTCXJTDRDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171164
Record name Zinquin ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinquin ethyl ester

CAS RN

181530-09-6
Record name Zinquin ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181530096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinquin ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINQUIN ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A806Y8IDMB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
302
Citations
AB Nowakowski, DH Petering - Inorganic chemistry, 2011 - ACS Publications
… total) titrated with increasing amounts of Zinquin ethyl ester in 20 mM Tris-Cl pH 7.4 at 25 C . (B) Fractional saturation vs concentration of Zinquin ethyl ester for the titration in Figure 5A. (…
Number of citations: 60 0-pubs-acs-org.brum.beds.ac.uk
W Song, X Tang, Y Li, Y Sun, J Kong… - IET …, 2016 - Wiley Online Library
… In this work, the authors have selected zinquin ethyl ester, a Zn 2+ -specific fluorescent molecular probe, to efficiently differentiate ZnO NPs and Zn 2+ , and combined with confocal laser …
A Nowakowski, D Petering - Metallomics, 2012 - academic.oup.com
… Zinquin Ethyl Ester and Zinquin Acid were purchased from Enzo Life Sciences (Plymouth Meeting, PA). TSQ was purchased from AnaSpec (Fremont, CA). Probes (Fig. …
Number of citations: 20 0-academic-oup-com.brum.beds.ac.uk
U Tartler, KD Kröncke, KL Meyer, CV Suschek… - Nitric Oxide, 2000 - Elsevier
… At the end of the culture time, 25 μM Zinquin ethyl ester was added for 30 min at 37C. Live cells were then investigated under the fluorescence microscope (Axioplan, Zeiss, Oberkochen…
ZY Zhang, YD Xu, YY Ma, LL Qiu… - Angewandte …, 2013 - nanogroup.fudan.edu.cn
… Thirdly, because DOX is photoluminescent, and the decomposed ZnO@polymer is not, we were able to use LysoTracker and Zinquin ethyl ester to track the drug delivery process by …
Number of citations: 151 nanogroup.fudan.edu.cn
H Lu, X Wang, X Zhang, W Yu, X Guo, R Wang… - … Trace Element Research, 2023 - Springer
… Zn in CGCs was easily stained by zinquin ethyl ester (Fig. 2A). By gray-scale quantitative analysis of fluorescence intensity by zinquin ethyl ester from different patients, we found a …
LS Lin, JF Wang, J Song, Y Liu, G Zhu, Y Dai… - Theranostics, 2019 - ncbi.nlm.nih.gov
… Zinquin ethyl ester, a cell-permeable fluorescent probe for Zn 2+ , was used to evaluate … After incubation with ZnO 2 NPs for 4 h, U87MG cells were stained with 25 μM zinquin ethyl ester …
M Luo, C Shen, BN Feltis, LL Martin, AE Hughes… - Nanoscale, 2014 - pubs.rsc.org
… zinquin ethyl ester (100 μL, 25 μM) for 30 min in a dark and humidified incubator at 37 C and 5% CO 2 to allow for cellular uptake. Once the zinquin ethyl ester … zinquin ethyl ester. Finally…
Number of citations: 116 0-pubs-rsc-org.brum.beds.ac.uk
M Jin, H Ni, L Li - Frontiers in neurology, 2018 - frontiersin.org
… (A) The fluorescence intensity of Zinquin ethyl ester in HT22 cells; (B) the quantitative analysis of the average fluorescence intensity of Zinquin ethyl ester in HT22 cells. *P < 0.05, **P < …
Number of citations: 25 www.frontiersin.org
JS Choi, KA Kim, YJ Yoon, T Fujikado, CK Joo - Vision research, 2006 - Elsevier
… We used the cell-permeable zinquin ethyl ester to detect zinc ions. This chemical is specific for zinc ions and is easy to use. The zinquin is hydrolyzed within the cells and then binds to …

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